CID 13118875, also known as N-(4-(4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)phenyl)thiazol-2-yl)acetamide, is a synthetic compound that has garnered attention in the field of medicinal chemistry. It is classified as a thiazole derivative and is primarily investigated for its potential therapeutic applications. The compound's structure features a trifluoromethyl group, which is often associated with enhanced biological activity and improved pharmacokinetic properties.
The compound can be sourced from various chemical databases and research articles, which provide insights into its synthesis, properties, and applications. Research studies often detail its synthesis and biological evaluations, highlighting its significance in drug discovery.
CID 13118875 falls under the category of organic compounds, specifically within the subcategories of thiazoles and pyrazoles. These classes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of CID 13118875 typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole precursors with pyrazole derivatives. The synthesis can be outlined as follows:
The synthesis often requires specific conditions such as controlled temperature, solvent choice (e.g., dimethylformamide), and the use of catalysts to enhance yield and purity. High-performance liquid chromatography is typically employed to monitor the reaction progress and isolate the final product.
CID 13118875 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key structural features include:
The molecular formula for CID 13118875 is , with a molecular weight of approximately 373.37 g/mol. Its structural representation can be visualized using molecular modeling software.
CID 13118875 can participate in various chemical reactions that may alter its structure or enhance its activity:
Reactions are typically performed under controlled conditions to ensure selectivity and yield. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm product formation and purity.
The mechanism of action for CID 13118875 involves interaction with specific biological targets, likely through inhibition or modulation of enzyme activity or receptor binding. The presence of the thiazole and pyrazole moieties suggests potential interactions with protein targets involved in signaling pathways.
In vitro studies have shown that CID 13118875 may exhibit significant activity against certain cancer cell lines, indicating its potential role as an anticancer agent. Further pharmacological studies are necessary to elucidate the precise mechanisms involved.
Relevant data from studies indicate that CID 13118875 exhibits favorable lipophilicity, which may enhance its bioavailability.
CID 13118875 has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future therapeutic applications in oncology and other areas.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1